Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocycles with salt formations. The systematic name is imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride, which indicates the presence of both the organic heterocyclic base and the associated hydrochloric acid salt. This nomenclature system reflects the fusion pattern between the imidazole and pyridine rings, where the imidazole ring is fused at positions 1 and 2 of the pyridine ring to form the [1,2-a] configuration.
The carbonitrile functional group is specifically positioned at the 6-position of the fused ring system, which corresponds to the pyridine ring portion of the bicyclic structure. The systematic classification places this compound within the broader category of azaindoles, specifically as a member of the imidazo[1,2-a]pyridine subfamily. The hydrochloride designation indicates the formation of a protonated nitrogen center with an associated chloride counterion, forming a stable crystalline salt.
Table 1: Systematic Nomenclature Comparison
| Nomenclature System | Name |
|---|---|
| IUPAC Systematic | imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride |
| Alternative Name | 6-cyanoimidazo[1,2-a]pyridine hydrochloride |
| Chemical Class | Azaindole derivative |
| Functional Group | Aromatic carbonitrile salt |
The numbering system for this bicyclic heterocycle follows established conventions where the nitrogen atoms in the imidazole ring are designated as positions 1 and 3, while the pyridine nitrogen occupies position 4 in the fused system. The carbonitrile substitution at position 6 places this functional group on the pyridine ring portion, specifically meta to the bridgehead nitrogen.
CAS Registry Number and PubChem CID Assignments
The Chemical Abstracts Service registry number for imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is 1934299-50-9, which serves as the unique identifier for this specific salt form. This CAS number distinguishes the hydrochloride salt from the free base compound, which carries the separate CAS registry number 106850-34-4. The distinction between these registry numbers is critical for accurate chemical identification and procurement, as the two forms exhibit different physical and chemical properties.
The PubChem Compound Identifier for the hydrochloride salt is 145866931, providing a standardized reference within the National Center for Biotechnology Information database system. This identifier facilitates cross-referencing with other chemical databases and enables researchers to access comprehensive physicochemical data and structural information. The molecular descriptor language identifiers further support unambiguous chemical identification across different database systems.
Table 2: Chemical Registry and Database Identifiers
| Database System | Identifier | Reference |
|---|---|---|
| CAS Registry | 1934299-50-9 | Hydrochloride salt |
| PubChem CID | 145866931 | NCBI database |
| MDL Number | MFCD31629942 | Molecular design database |
| InChI Key | GVHFSKLEUSPTAA-UHFFFAOYSA-N | Structure hash |
The International Chemical Identifier key GVHFSKLEUSPTAA-UHFFFAOYSA-N provides a unique structural hash that enables precise identification across different chemical information systems. This standardized identifier system ensures consistency in chemical database searches and facilitates automated structure matching in computational chemistry applications.
The molecular design limited number MFCD31629942 serves as an additional identifier within commercial chemical supplier databases. These multiple identifier systems work together to provide comprehensive coverage for chemical identification and minimize ambiguity in research and commercial transactions.
Structural Relationship to Imidazo[1,2-a]pyridine Core Scaffold
This compound maintains the fundamental bicyclic architecture characteristic of the imidazo[1,2-a]pyridine core scaffold while incorporating specific substitution patterns that modify its electronic and physical properties. The core scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring in a [1,2-a] configuration, creating a planar aromatic system with three nitrogen atoms.
The carbonitrile substitution at position 6 introduces significant electronic effects through its electron-withdrawing nature, which influences the overall electron density distribution across the bicyclic system. This substitution pattern places the cyano group directly on the pyridine ring, specifically at the position meta to the bridgehead nitrogen atom. The electron-withdrawing characteristics of the carbonitrile group enhance the electrophilic character of the aromatic system and influence potential reactivity patterns.
Table 3: Structural Features and Electronic Properties
| Structural Element | Description | Electronic Effect |
|---|---|---|
| Bicyclic Core | Fused imidazole-pyridine system | Aromatic stabilization |
| Carbonitrile Group | Cyano substitution at position 6 | Electron-withdrawing |
| Nitrogen Centers | Three nitrogen atoms in system | Protonation sites |
| Ring Fusion | [1,2-a] Configuration | Planar geometry |
The relationship to the parent imidazo[1,2-a]pyridine scaffold demonstrates how functional group substitutions can modulate the properties of heterocyclic systems while maintaining the core structural framework. The positioning of the carbonitrile group specifically at the 6-position creates a unique substitution pattern that distinguishes this compound from other carbonitrile-substituted imidazopyridine isomers.
The three nitrogen atoms within the bicyclic system provide multiple sites for potential protonation and hydrogen bonding interactions. The electron density distribution across these nitrogen centers is influenced by both the aromatic system's inherent properties and the electron-withdrawing effect of the carbonitrile substituent.
Tautomeric Forms and Protonation States in Hydrochloride Salt
The tautomeric behavior of imidazo[1,2-a]pyridine derivatives has been extensively studied through computational approaches, revealing important insights into the stability and protonation preferences of these heterocyclic systems. Density functional theory studies indicate that specific tautomeric forms demonstrate enhanced stability compared to alternative arrangements, with the protonation state significantly influencing molecular geometry and electronic properties.
In the hydrochloride salt form, the protonation occurs preferentially at one of the nitrogen centers within the bicyclic system, most likely at the imidazole nitrogen that provides optimal stabilization through resonance effects. The computational analysis of imidazopyridine derivatives suggests that tautomeric interconversions can be influenced by solvent effects and substitution patterns, with polar solvents generally increasing the stability of protonated forms.
Table 4: Tautomeric and Protonation Characteristics
| Property | Description | Computational Finding |
|---|---|---|
| Preferred Tautomer | Most stable configuration | Enhanced stability observed |
| Protonation Site | Imidazole nitrogen center | Optimal resonance stabilization |
| Solvent Effects | Polar solvent influence | Increased protonated form stability |
| Electronic Distribution | Charge delocalization pattern | Modified by carbonitrile group |
The formation of the hydrochloride salt involves the transfer of a proton from hydrochloric acid to the most basic nitrogen center in the imidazo[1,2-a]pyridine system. This protonation event creates a positively charged heterocyclic cation that is balanced by the chloride anion, resulting in the formation of a stable crystalline salt. The specific nitrogen atom that undergoes protonation is determined by the relative basicities of the three nitrogen centers, which are influenced by the electronic effects of the carbonitrile substituent.
The charge distribution in the protonated state differs significantly from the neutral molecule, with the positive charge being delocalized across the aromatic system through resonance effects. This charge delocalization contributes to the stability of the salt form and influences its physical properties, including solubility, melting point, and crystalline structure. The presence of the carbonitrile group modifies the electron density distribution, potentially affecting the precise location and extent of charge delocalization in the protonated state.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFSKLEUSPTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halocarbonyl-Mediated Ring Formation
The most widely adopted route involves cyclizing 2-amino-5-cyanopyridine with α-halocarbonyl reagents under acidic conditions. A representative procedure employs:
Reagents :
- 2-Amino-5-cyanopyridine (1.0 equiv)
- Chloroacetonitrile (1.2 equiv)
- Hydrochloric acid (3.0 equiv, 37% aqueous)
- Ethanol (solvent)
Procedure :
- Charge ethanol (5 vol) with 2-amino-5-cyanopyridine under N₂.
- Add chloroacetonitrile dropwise at 0–5°C.
- Introduce HCl gradually, maintaining pH < 2.
- Reflux at 80°C for 12–14 hr.
- Cool to 25°C and isolate via vacuum filtration (Yield: 68–72%).
Mechanistic Insight :
The reaction proceeds through:
- Nucleophilic attack by the pyridine amine on the electrophilic α-carbon of chloroacetonitrile.
- Intramolecular cyclization facilitated by HCl, forming the imidazo[1,2-a]pyridine core.
- Protonation of the tertiary nitrogen, yielding the hydrochloride salt.
Multi-Component Reaction (MCR) Approaches
Three-Component Coupling with Aldehydes and Alkynes
An efficient domino A₃-coupling method utilizes:
Components :
- 2-Aminopyridine
- Aromatic aldehyde
- Terminal alkyne (e.g., propiolonitrile)
Catalytic System :
Key Advantages :
- Single-step construction of the imidazo[1,2-a]pyridine skeleton
- Direct introduction of the C6-cyano group via nitrile-containing alkynes
- Typical yields: 75–82%
Table 1: Representative MCR Conditions and Outcomes
| Aldehyde | Alkyne | Time (hr) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Propiolonitrile | 8 | 78 |
| 4-Nitrobenzaldehyde | Cyanoacetylene | 10 | 68 |
| Furfural | Propargyl nitrile | 12 | 71 |
Post-Synthetic Functionalization Techniques
Late-Stage Cyanation at C6
For substrates lacking pre-installed nitriles, palladium-catalyzed cyanation proves effective:
Reaction Parameters :
- 8-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
- Zn(CN)₂ (2.5 equiv)
- Pd(PPh₃)₄ (5 mol%)
- DMF, 120°C, 24 hr
Critical Considerations :
- Requires strict exclusion of oxygen
- Cyanide quenching with FeCl₃ necessary for safety
- Isolated yields: 55–60%
Hydrochloride Salt Formation
Acid-Base Titration Method
Final protonation employs:
- Dissolve free base in anhydrous EtOAc (10 vol)
- Add HCl gas until pH stabilizes at 2.0–2.5
- Precipitate product by cooling to −20°C
- Wash with cold diethyl ether (3×)
Quality Control Metrics :
- Purity : >97% (HPLC)
- Water Content : <0.5% (Karl Fischer)
- Residual Solvents : <500 ppm (GC-MS)
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent advances employ microfluidic systems to enhance:
- Heat transfer during exothermic cyclization
- Mixing efficiency in MCR protocols
- Safety profile when handling HCN precursors
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 14 hr | 45 min |
| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |
| Byproduct Formation | 12–15% | <5% |
Analytical Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions often involve the use of hydride donors.
Substitution: Electrophilic substitution reactions are facilitated by the presence of functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents and photocatalysts.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Electrophilic reagents like trifluoromethylating agents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,2-a]pyridine derivatives are extensively studied for their potential in treating various diseases. Notably, they exhibit activity against protein kinases, making them promising candidates for the treatment of autoimmune and inflammatory diseases. For instance, novel derivatives have been developed that inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell activation and proliferation. These compounds have shown efficacy in treating conditions like arthritis and other B-cell mediated disorders .
Case Study: Btk Inhibitors
A study demonstrated that specific imidazo[1,2-a]pyridine derivatives could inhibit Btk activity with an IC50 of less than 50 µM in vitro. This suggests their potential as therapeutic agents for autoimmune diseases .
Anticancer Research
Imidazo[1,2-a]pyridine-6-carbonitrile has been identified as a scaffold for developing new anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth and exhibit cytotoxic effects on various cancer cell lines.
Cytotoxicity Assay Results
A series of 12 new phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine were synthesized and tested against HeLa cells. The results showed that several compounds had IC50 values below 150 µM, indicating significant cytotoxicity. Specifically, compounds with para-substituted phenyl groups exhibited enhanced activity due to favorable interactions with target enzymes involved in cell signaling pathways .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 1a | <150 | High |
| 1b | 386 | Moderate |
| 1c | 735 | Low |
Material Science
In material science, imidazo[1,2-a]pyridine-6-carbonitrile is explored for its role in developing organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in advanced materials technology .
Agricultural Chemistry
This compound is also investigated for its potential use as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness in crop protection and pest management strategies, aiming to enhance agricultural productivity while minimizing environmental impact .
Biochemical Assays
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is utilized in various biochemical assays to detect and quantify biological molecules. Its role in these assays is crucial for advancing research in biochemistry and molecular biology, particularly in the context of drug discovery and development .
Broad Biological Activities
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities beyond those mentioned above:
- Antiviral : Compounds have shown efficacy against viral infections.
- Antibacterial : Some derivatives exhibit significant antibacterial properties.
- Anti-inflammatory : They are being evaluated for their ability to reduce inflammation.
- Antituberculosis : Certain derivatives have been synthesized with potent activity against Mycobacterium tuberculosis, showing MIC values as low as 0.006 µM against resistant strains .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-6-carbonitrile HCl | Not Available | C₉H₆ClN₃ | ~203.6 (calc.) | 6-CN |
| Imidazo[1,2-a]pyridine-6-carbonyl chloride HCl | 859833-15-1 | C₈H₆Cl₂N₂O | 217.05 | 6-COCl |
| 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl | 1820607-31-5 | C₇H₅Cl₂IN₂ | 314.94 | 6-Cl, 8-I |
| 2-Methyl-3-(2-piperidinylmethyl)-imidazo[1,2-a]pyridine HCl | 501124-63-6 | C₁₄H₁₉ClN₃ | 264.78 | 2-CH₃, 3-piperidinylmethyl |
Key Observations :
- Halogen Influence : The 6-Cl and 8-I substituents in CAS 1820607-31-5 increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Alkyl/Amino Substituents: The piperidinylmethyl group in CAS 501124-63-6 introduces basicity, likely improving solubility in acidic environments and receptor binding .
Stability and Analytical Data
While direct stability data for the carbonitrile derivative are unavailable, analogs such as amitriptyline hydrochloride (Table 6, ) and gabapentin (Table 8, ) demonstrate that substituents like -CN or -Cl can influence solution stability. For example, amitriptyline (a tricyclic antidepressant with a tertiary amine) shows 98–102% recovery under stress conditions, suggesting that similarly structured imidazopyridines may exhibit comparable robustness if stabilized by aromatic nitriles .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that serves as a scaffold for numerous bioactive molecules. The structural versatility of this compound allows for modifications that can enhance its biological efficacy. The hydrochloride salt form often improves solubility and bioavailability, making it a suitable candidate for drug development.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cellular processes or inhibition of enzyme activity .
- Anticancer Properties : Research has shown that derivatives of Imidazo[1,2-a]pyridine possess cytotoxic effects against cancer cell lines. For instance, in vitro studies using the A549 lung adenocarcinoma cell line demonstrated IC50 values indicating potent anticancer activity . The compound's mechanism may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory potential. This is significant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitubercular Activity : Notably, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.006 μM . This highlights their potential in treating drug-resistant tuberculosis strains.
Structure-Activity Relationship (SAR)
The biological activity of Imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the imidazo ring can significantly alter their pharmacological profiles:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Substituents (e.g., halogens) | Enhanced antibacterial and anticancer activity |
| 3 | Alkyl or aryl groups | Improved solubility and potency |
| 6 | Carbonitrile group | Increased cytotoxicity against cancer cells |
These modifications allow for fine-tuning of the compounds' interactions with biological targets, enhancing their therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Cytotoxicity Studies : In a study involving brine shrimp and A549 cells, the compound demonstrated notable cytotoxic effects with LC50 values ranging from 20.07 to 27.82 μg/mL . This indicates a significant potential for further development as an anticancer agent.
- Antimicrobial Efficacy : A series of tests against various pathogens revealed that modifications to the imidazo structure could enhance antimicrobial potency. For example, certain derivatives showed MIC values below 1 μM against resistant bacterial strains .
- In Vivo Studies : Pharmacokinetic evaluations in animal models indicated favorable absorption and distribution profiles for certain derivatives, suggesting potential for clinical application .
Q & A
Q. What are the common synthetic routes and characterization methods for imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization reactions. For example, a practical approach involves:
- Cyclocondensation : Reacting 2-aminopyridines with α-haloketones or aldehydes under mild conditions (e.g., ethanol reflux) to form the imidazo[1,2-a]pyridine core .
- Post-functionalization : Introducing substituents (e.g., nitrile, carboxyl groups) via palladium-catalyzed cross-coupling or nucleophilic substitution .
Characterization methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity (e.g., distinct aromatic proton signals at δ 7.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights within ±2 ppm error .
- Melting Point Analysis : Assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .
Q. What safety protocols are critical when handling imidazo[1,2-a]pyridine derivatives?
- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
- Emergency Procedures : Flush eyes with water for 15 minutes if exposed; consult poison control for ingestion .
Q. How can researchers assess the biological activity of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride?
- In Vitro Assays : Test against target receptors (e.g., cholinergic receptors) using fluorescence-based binding assays .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitrile, piperazine groups) to evaluate potency changes .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to rule off-target effects .
Advanced Research Questions
Q. How can computational methods optimize imidazo[1,2-a]pyridine synthesis?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify low-energy routes (e.g., using DFT at the B3LYP/6-31G* level) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
- Reaction Simulation Tools : Software like Gaussian or Schrödinger Suite can model regioselectivity in cyclization steps .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers or trends .
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Docking Studies : Use AutoDock Vina to compare ligand-receptor binding modes and explain potency differences .
Q. What experimental design strategies improve reaction yields for imidazo[1,2-a]pyridine derivatives?
- Design of Experiments (DOE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
- High-Throughput Screening : Test 100+ reaction conditions in parallel using automated liquid handlers .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .
Q. How does the stability of this compound vary under different conditions?
- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13) to identify decomposition pathways .
- Light Sensitivity : Expose to UV light (254 nm) and monitor via HPLC for photodegradation products .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>250°C for most derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
